2-(2,4-Dichlorophenoxy)-1-(2-methylpiperidin-1-yl)ethanone
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Overview
Description
2-(2,4-Dichlorophenoxy)-1-(2-methylpiperidin-1-yl)ethanone is an organic compound that belongs to the class of phenoxy ketones It is characterized by the presence of a dichlorophenoxy group and a methylpiperidinyl group attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenoxy)-1-(2-methylpiperidin-1-yl)ethanone typically involves the following steps:
Formation of the Dichlorophenoxy Intermediate: The starting material, 2,4-dichlorophenol, is reacted with an appropriate alkylating agent to form the 2,4-dichlorophenoxy intermediate.
Formation of the Piperidinyl Intermediate: 2-methylpiperidine is synthesized through the alkylation of piperidine with a methylating agent.
Coupling Reaction: The dichlorophenoxy intermediate is then coupled with the piperidinyl intermediate under suitable conditions, such as the presence of a base and a solvent, to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes and the use of automated reactors to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorophenoxy)-1-(2-methylpiperidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.
Substitution: The dichlorophenoxy group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
2-(2,4-Dichlorophenoxy)-1-(2-methylpiperidin-1-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme activity.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2-(2,4-Dichlorophenoxy)-1-(2-methylpiperidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dichlorophenoxy)acetic acid: Similar in structure but lacks the piperidinyl group.
2-(2,4-Dichlorophenoxy)ethanol: Contains an alcohol group instead of the ketone group.
2-(2,4-Dichlorophenoxy)-1-(2-ethylpiperidin-1-yl)ethanone: Similar structure with an ethyl group instead of a methyl group on the piperidine ring.
Uniqueness
2-(2,4-Dichlorophenoxy)-1-(2-methylpiperidin-1-yl)ethanone is unique due to the presence of both the dichlorophenoxy and methylpiperidinyl groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C14H17Cl2NO2 |
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Molecular Weight |
302.2 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)-1-(2-methylpiperidin-1-yl)ethanone |
InChI |
InChI=1S/C14H17Cl2NO2/c1-10-4-2-3-7-17(10)14(18)9-19-13-6-5-11(15)8-12(13)16/h5-6,8,10H,2-4,7,9H2,1H3 |
InChI Key |
CSHQNBUEFJQXNP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1C(=O)COC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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